

CAY10499 Protocol for Hormone-Sensitive Lipase (HSL) Inhibition: Application Notes

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Compound of Interest

Compound Name: CAY10499

Cat. No.: B1668648

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Introduction

Hormone-Sensitive Lipase (HSL) is a key intracellular neutral lipase that preferentially hydrolyzes diacylglycerol and plays a significant role in the mobilization of fatty acids from stored triglycerides.[1][2] Its activity is crucial for providing energy to the body and is implicated in various metabolic processes and diseases, including obesity, type 2 diabetes, and atherosclerosis.[2][3][4] **CAY10499** is a potent, non-selective inhibitor of HSL and other lipases, making it a valuable tool for studying the physiological and pathological roles of HSL and for the discovery of more selective inhibitors.[5][6] These application notes provide detailed protocols for the use of **CAY10499** in HSL inhibition studies.

Data Presentation

Inhibitory Activity of CAY10499

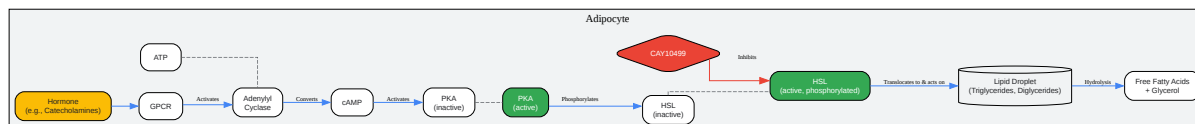
CAY10499 exhibits inhibitory activity against a range of lipases. The following table summarizes its potency against various human recombinant enzymes and its effects in cellular models.

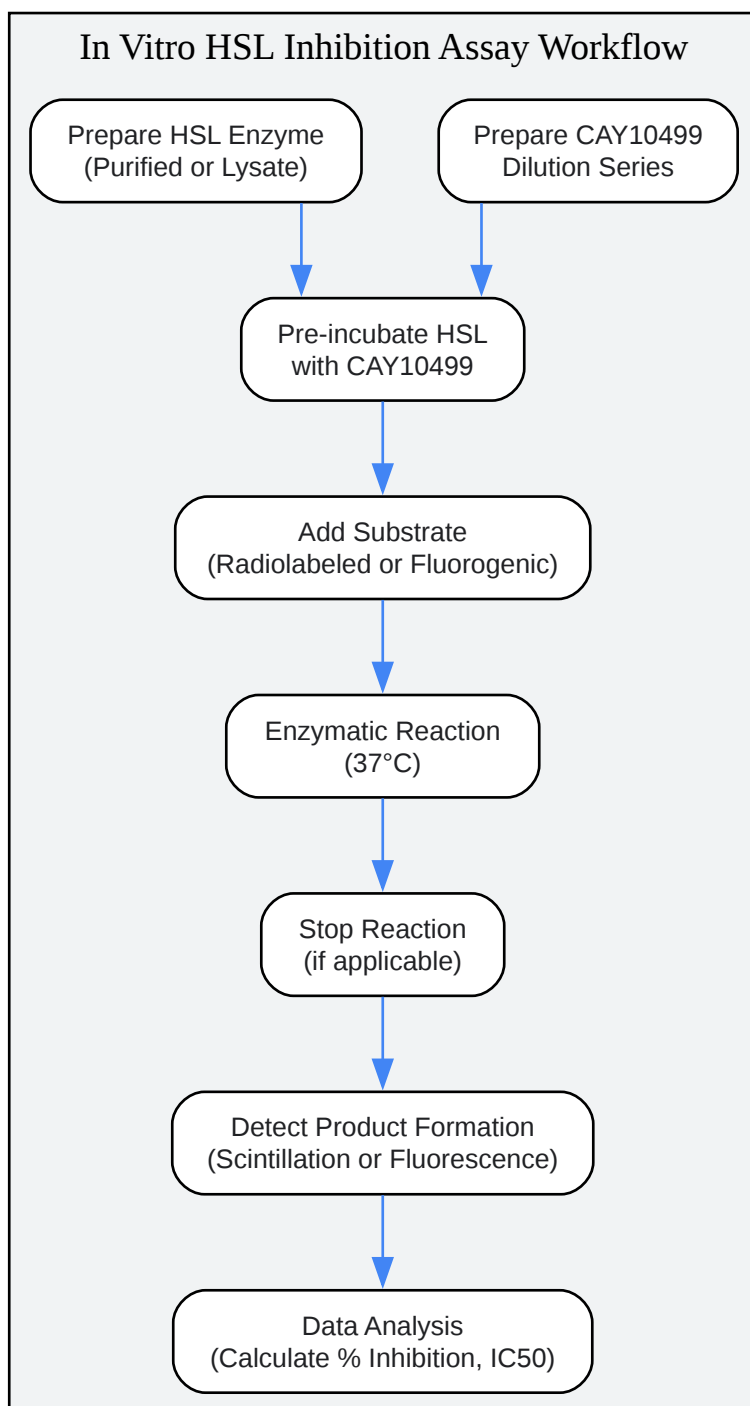
Target Enzyme/Process	IC50 Value	Cell Line/System	Notes	Reference
Human Hormone-Sensitive Lipase (HSL)	90 nM	Recombinant Human Enzyme	Potent inhibitor of HSL.	[3] [5]
Human Monoacylglycerol Lipase (MAGL)	144 nM	Recombinant Human Enzyme	Also inhibits MAGL.	[5]
Human Fatty Acid Amide Hydrolase (FAAH)	14 nM	Recombinant Human Enzyme	Shows high potency against FAAH.	[5]
Human Adipose Triglyceride Lipase (ATGL)	95% inhibition at 5 μ M	Not specified	Significantly inhibits ATGL at higher concentrations.	[5]
diacylglycerol lipase α (DAGL α)	60% inhibition at 5 μ M	Not specified	Moderate inhibition of DAGL α .	[5]
α/β -hydrolase domain 6 (ABHD6)	90% inhibition at 5 μ M	Not specified	Strong inhibition of ABHD6.	[5]
Carboxylesterase 1 (CES1)	95% inhibition at 5 μ M	Not specified	Potent inhibitor of CES1.	[5]
MCF-7 Cancer Cell Growth	4.2 μ M	Human Breast Cancer Cells	Inhibits cancer cell proliferation.	[5]
MDA-MB-231 Cancer Cell Growth	46 μ M	Human Breast Cancer Cells	Inhibits cancer cell proliferation.	[5]

COV318 Cancer Cell Growth	106.7 μ M	Human Ovarian Cancer Cells	Inhibits cancer cell proliferation.	[5]
OVCAR-3 Cancer Cell Growth	79.8 μ M	Human Ovarian Cancer Cells	Inhibits cancer cell proliferation.	[5]

Signaling Pathway

The following diagram illustrates the canonical signaling pathway leading to HSL activation and its inhibition by **CAY10499**. Hormonal stimulation (e.g., by catecholamines) activates a G-protein coupled receptor, leading to the production of cyclic AMP (cAMP) by adenylyl cyclase. [1] cAMP then activates Protein Kinase A (PKA), which phosphorylates and activates HSL.[1][2] Activated HSL translocates to the lipid droplet to hydrolyze triglycerides and diglycerides.[2] **CAY10499** directly inhibits the enzymatic activity of HSL.





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